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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)butanoic acid

CAS No.: 188014-55-3

Cat. No.: B2809201 Get Quote

Synthesis, Properties, and Chiral Resolution of a 2-
Arylalkanoic Scaffold
Executive Summary & Chemical Identity
2-(3-Chlorophenyl)butanoic acid (CAS: 188014-55-3) is a specialized organic intermediate

belonging to the 2-arylalkanoic acid family. Structurally, it acts as the

-ethyl homolog of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs),
specifically resembling a chain-extended analog of fenoprofen or a regioisomer of baclofen
precursors.

Unlike baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which is

-substituted, this molecule features an

-substitution pattern. This structural distinction is critical:

-substituted aryl acids are primary scaffolds for cyclooxygenase (COX) inhibitors and auxin-
type herbicides, whereas

-analogs often target GABA receptors.
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Parameter Detail

IUPAC Name 2-(3-Chlorophenyl)butanoic acid

CAS Number 188014-55-3

Molecular Formula

Molecular Weight 198.65 g/mol

Chirality
One stereocenter at C-2 (exists as R and S

enantiomers)

SMILES CCC(C1=CC=CC(Cl)=C1)C(O)=O

Physicochemical Properties
The following data synthesizes experimental values from structural analogs (2-arylpropionic

acids) and computational predictions, providing a baseline for experimental design.

Table 1: Critical Physicochemical Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2809201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Value
(Experimental/Predicted)

Context & Implications

Physical State
White to off-white crystalline

solid

Typical for arylalkanoic acids;

mp likely 70–90°C range.

pKa (Acid) 4.3 – 4.6 (Predicted)

Comparable to ibuprofen (pKa

4.4). Exists as a monoanion at

physiological pH (7.4).

LogP (Lipophilicity) 3.1 – 3.4

Higher than 2-(3-

chlorophenyl)propanoic acid

(~2.7) due to the extra

methylene group. High

membrane permeability.

Solubility (Water) Low (< 0.5 mg/mL at pH 1.2)

Requires organic co-solvents

(DMSO, MeOH) or conversion

to sodium salt for aqueous

assays.

Solubility (Organic) High
Soluble in DCM, Ethyl Acetate,

Ethanol, and THF.

Synthesis Protocols
Two primary routes are recommended: Classical Malonic Ester Synthesis for scalable racemic

production, and Enantioselective Alkylation for asymmetric research.

Method A: Classical Malonic Ester Synthesis (Racemic
Scale-Up)
This route is robust, cost-effective, and avoids expensive chiral auxiliaries, making it ideal for

generating bulk racemic material for initial screening.

Reagents: 3-Chlorophenylacetic acid, Thionyl chloride (

), Diethyl carbonate, Sodium ethoxide (
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), Ethyl iodide (

).

Esterification/Activation: Convert 3-chlorophenylacetic acid to its ethyl ester or activate the

-position via condensation with diethyl carbonate to form the diethyl malonate derivative.

Alkylation: Treat the intermediate with

(1.1 eq) in dry ethanol to generate the enolate, followed by slow addition of ethyl iodide (1.2
eq).

Critical Control Point: Maintain temperature < 60°C to prevent dialkylation.

Hydrolysis & Decarboxylation: Reflux in 6M HCl/Acetic acid to hydrolyze the esters and

decarboxylate the malonic acid intermediate, yielding 2-(3-chlorophenyl)butanoic acid.

Method B: Enantioselective Direct Alkylation (High ee)
For pharmacological studies requiring pure enantiomers, direct alkylation using a chiral lithium

amide is superior to resolution.

Protocol:

Enolization: React 3-chlorophenylacetic acid (2 eq) with a chiral lithium amide base (e.g.,

derived from (

)-bis(1-phenylethyl)amine) in THF at -78°C.

Alkylation: Add ethyl iodide slowly. The chiral base directs the electrophile attack to a specific

face of the enediolate intermediate.

Quench: Acidify with 1M HCl.

Yield: Typically >80% yield with >90% ee.

Visualization: Synthesis Workflow
The following diagram illustrates the logic flow for the Classical Synthesis (Method A).
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Figure 1: Step-by-step workflow for the classical malonic ester synthesis of the target

compound.

Chiral Resolution Strategy
Since the biological activity of 2-arylalkanoic acids is often stereospecific (e.g., S-isomers of

profens are typically COX-active), resolving the racemate is a critical workflow.

Protocol: Diastereomeric Salt Crystallization
Principle: Use a chiral amine to form diastereomeric salts with different solubility profiles.

Reagent Selection: Use (S)-(-)-1-Phenylethylamine (PEA). It is a standard resolving agent

for 2-arylalkanoic acids.

Salt Formation: Dissolve racemic 2-(3-chlorophenyl)butanoic acid (10 mmol) in hot

isopropanol. Add (S)-(-)-PEA (5 mmol - Note: Using 0.5 eq maximizes yield of the less

soluble salt).

Crystallization: Allow the solution to cool slowly to 4°C. The less soluble diastereomeric salt

(typically the S-acid/S-amine or R-acid/S-amine pair) will precipitate.

Filtration & Liberation: Filter the crystals. Recrystallize to improve purity. Treat the solid salt

with 1M

and extract with ethyl acetate to recover the free chiral acid.

Mother Liquor Recovery: The filtrate contains the opposite enantiomer enriched. Evaporate

and treat with acid to recover.[1]
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Figure 2: Chiral resolution workflow using diastereomeric salt formation.

Applications & Pharmacological Context[4][5][6][7]
[8][9]
NSAID Development (COX Inhibition)
The 2-arylpropionic acid pharmacophore (e.g., ibuprofen, naproxen) relies on the methyl group

at the
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-position. Extending this to an ethyl group (as in 2-(3-chlorophenyl)butanoic acid) generally
increases lipophilicity but may alter binding affinity to the COX active site (Arg-120 interaction).

Research Utility: Used to probe the steric tolerance of the COX-1/COX-2 hydrophobic

channel.

Metabolic Stability: The ethyl group is less prone to metabolic inversion (R-to-S) compared to

the methyl group in profens, offering a tool to study non-inverting isomers.

Agrochemical Auxin Mimics
2-Arylalkanoic acids are potent synthetic auxins. The 3-chloro substitution on the ring is a

classic motif for auxin activity (protecting the ring from hydroxylation).

Mechanism: Mimics Indole-3-acetic acid (IAA).

Utility: Intermediate in the synthesis of selective herbicides targeting broadleaf weeds.

Chiral Resolving Agent
Due to its crystallinity and conformational rigidity, the enantiopure form of 2-(3-
chlorophenyl)butanoic acid can itself serve as a resolving agent for chiral amines, creating a

self-validating cycle of utility in organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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